Ethyl-d5-phosphonic Dichloride
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Overview
Description
Ethyl-d5-phosphonic dichloride is a deuterated organophosphorus compound with the molecular formula C2D5Cl2OP. It is a colorless liquid with a pungent odor and is known for its reactivity and toxicity. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Ethyl-d5-phosphonic dichloride can be synthesized through various methods. One common synthetic route involves the reaction of ethyl-d5 alcohol with phosphorus trichloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl-d5-phosphonic dichloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form ethyl-d5-phosphonic acid and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding phosphonates.
Oxidation and Reduction: Can be oxidized to form phosphonic acids or reduced to form phosphines under specific conditions
Common reagents used in these reactions include water, alcohols, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl-d5-phosphonic dichloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a labeling reagent in proteomics research.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active phosphonates.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl-d5-phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters or acids. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules, thereby modifying their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme inhibition studies or chemical synthesis .
Comparison with Similar Compounds
Ethyl-d5-phosphonic dichloride can be compared with other similar compounds, such as:
Ethylphosphonic dichloride: Similar in structure but not deuterated.
Methylphosphonic dichloride: Has a methyl group instead of an ethyl group.
Phenylphosphonic dichloride: Contains a phenyl group instead of an ethyl group.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing .
Properties
CAS No. |
1346598-24-0 |
---|---|
Molecular Formula |
C2H5Cl2OP |
Molecular Weight |
151.965 |
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-dichlorophosphorylethane |
InChI |
InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3/i1D3,2D2 |
InChI Key |
OWGJXSYVHQEVHS-ZBJDZAJPSA-N |
SMILES |
CCP(=O)(Cl)Cl |
Synonyms |
Ethyl-d5-phosphonic Acid Dichloride; Ethyl-d5-phosphonyl Dichloride; Dichloro(ethyl-d5)phosphine Oxide; |
Origin of Product |
United States |
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